alpha-Hexyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
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Overview
Description
Alpha-Hexyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride is a complex organic compound with a unique tricyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Hexyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves multiple steps, starting from the basic tricyclo(3.3.1.1(sup 3,7))decane structure. The process typically includes:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of the hexyl group: This step involves alkylation reactions.
Addition of the methylamino group: This is done through amination reactions.
Attachment of the ethanol group: This involves esterification or similar reactions.
Formation of the hydrochloride salt: This final step involves the reaction with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Alpha-Hexyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced forms of the compound.
Substitution: This can involve the replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .
Scientific Research Applications
Alpha-Hexyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of alpha-Hexyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to alpha-Hexyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride include:
Tricyclo(3.3.1.1(sup 3,7))decane derivatives: These compounds share the same tricyclic core structure.
Hexyl-substituted amines: These compounds have similar alkyl chain substitutions.
Ethanolamine derivatives: These compounds have similar ethanolamine functional groups
Uniqueness
The uniqueness of this compound lies in its combination of the tricyclic core, hexyl substitution, and methylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
108736-84-1 |
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Molecular Formula |
C19H36ClNO |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
1-[2-(methylamino)-2-adamantyl]octan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H35NO.ClH/c1-3-4-5-6-7-18(21)13-19(20-2)16-9-14-8-15(11-16)12-17(19)10-14;/h14-18,20-21H,3-13H2,1-2H3;1H |
InChI Key |
XJYCJHHAONMHKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Origin of Product |
United States |
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